N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide
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Overview
Description
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a purine base linked to a sugar moiety and an amide group. It is known for its potential biological activities and is often studied for its role in biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include purification through crystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can modify the functional groups, typically using agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under neutral or slightly basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its role in cellular processes, including DNA and RNA synthesis.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares a similar purine base but differs in the sugar moiety and functional groups.
Guanosine: Another purine nucleoside with distinct biological activities.
Thymidine: A pyrimidine nucleoside with a different base structure but similar sugar moiety.
Uniqueness
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H19N5O5 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-10,20-21H,3-4H2,1-2H3,(H,17,18,22,23)/t7-,8+,9+,10?/m0/s1 |
InChI Key |
PVAYBFWQHFTRRR-UWOKOIHUSA-N |
Isomeric SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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